molecular formula C25H43N3S B14731765 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea CAS No. 6302-75-6

1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

Katalognummer: B14731765
CAS-Nummer: 6302-75-6
Molekulargewicht: 417.7 g/mol
InChI-Schlüssel: WXNQHTDEWUPUMD-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea is a chemical compound with the molecular formula C25H43N3S and a molecular weight of 417.694 . This compound is known for its unique structure, which includes a long hexadecyl chain and a thiourea group linked to a 4-methylphenyl moiety through a methylene bridge. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea typically involves the reaction of hexadecylamine with 4-methylbenzaldehyde in the presence of thiourea. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Wirkmechanismus

The mechanism of action of 1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The long hexadecyl chain may also play a role in the compound’s ability to interact with lipid membranes and other hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

1-Hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and their impact on its properties and applications.

Eigenschaften

CAS-Nummer

6302-75-6

Molekularformel

C25H43N3S

Molekulargewicht

417.7 g/mol

IUPAC-Name

1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C25H43N3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-25(29)28-27-22-24-19-17-23(2)18-20-24/h17-20,22H,3-16,21H2,1-2H3,(H2,26,28,29)/b27-22+

InChI-Schlüssel

WXNQHTDEWUPUMD-HPNDGRJYSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=C(C=C1)C

Kanonische SMILES

CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.